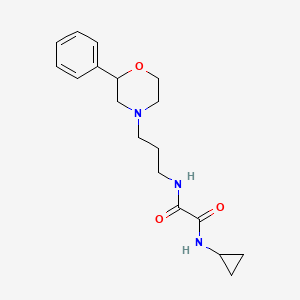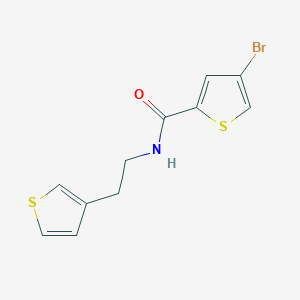
4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学的研究の応用
Heterocyclic Synthesis
Thiophene derivatives, including those related to 4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, have been utilized in heterocyclic synthesis. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been reported, showcasing the versatility of thiophene derivatives in creating various nitrogen nucleophiles to yield diverse compounds like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).
Optoelectronic Applications
Thiophene dyes, closely related to this compound, have been synthesized and characterized for their potential in optoelectronic devices. These dyes exhibit nonlinear absorption and optical limiting behavior, which is crucial for applications like protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Regioselective Synthesis
A regioselective synthesis method for 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, a compound structurally similar to the subject molecule, has been developed. This method involves successive direct lithiations and a bromination reaction starting from thiophene, highlighting the compound's significance in organic synthesis (Bar & Martin, 2021).
Photostabilization of Materials
New thiophene derivatives have been synthesized and used as photostabilizers for materials like poly(vinyl chloride) (PVC). These materials, closely related to this compound, demonstrate the potential of thiophene compounds in reducing the level of photodegradation in PVC films (Balakit et al., 2015).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds combining thiophene with other moieties like benzimidazole or 1,2,4-triazole. These studies, involving compounds structurally similar to this compound, underscore the compound's role in creating new chemicals with potential biological activities (Mabkhot et al., 2017).
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “4-bromo-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
特性
IUPAC Name |
4-bromo-N-(2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS2/c12-9-5-10(16-7-9)11(14)13-3-1-8-2-4-15-6-8/h2,4-7H,1,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRMJKJIANZEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

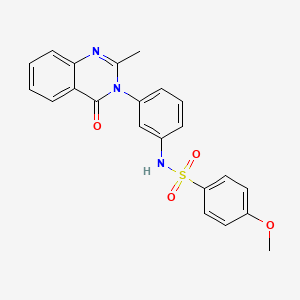
![3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)
![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)
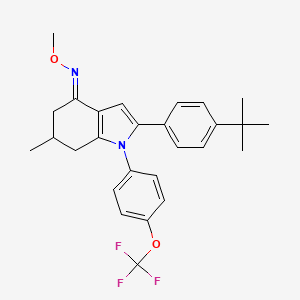
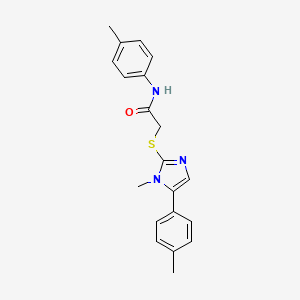


![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)


![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2674975.png)
